molecular formula C10H6BrF3O B2600873 1-(3-Bromoprop-1-yn-1-yl)-3-(trifluoromethoxy)benzene CAS No. 2060049-81-0

1-(3-Bromoprop-1-yn-1-yl)-3-(trifluoromethoxy)benzene

Cat. No. B2600873
CAS RN: 2060049-81-0
M. Wt: 279.056
InChI Key: UZISWJZZKGUCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromoprop-1-yn-1-yl)-3-(trifluoromethoxy)benzene, also known as BPTB, is a chemical compound that belongs to the family of trifluoromethylated aromatic compounds. It has gained significant attention in the scientific community due to its unique chemical and physical properties. BPTB is a versatile compound that has various applications in different fields of science, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Aryne Chemistry and Organic Synthesis

One significant application of compounds related to 1-(3-Bromoprop-1-yn-1-yl)-3-(trifluoromethoxy)benzene is in aryne chemistry. Schlosser and Castagnetti (2001) demonstrated that upon treatment with lithium diisopropylamide, 1-bromo-3-(trifluoromethoxy)benzene generates intermediates that can be trapped or isomerized to afford various phenyllithium species. These intermediates can then be converted into 1- and 2-(trifluoromethoxy)naphthalenes, showcasing a route for the synthesis of complex aromatic compounds through aryne intermediates (Schlosser & Castagnetti, 2001).

Crystal Structure Analysis

The crystal structures of derivatives of bromo and iodo compounds, such as 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, reveal supramolecular features including hydrogen bonding and π–π interactions. This underscores their potential in studying molecular interactions and crystal engineering (Stein, Hoffmann, & Fröba, 2015).

Organometallic Chemistry and Electrocatalysis

Compounds derived from 1-(3-Bromoprop-1-yn-1-yl)-3-(trifluoromethoxy)benzene have been utilized in organometallic chemistry. Fink et al. (1997) synthesized new compounds by palladium-catalyzed cross-coupling reactions, contributing to the study of electrochemical properties and potential applications in catalysis and electronic materials (Fink et al., 1997).

Nucleophilic Trifluoromethoxylation

Marrec et al. (2010) explored the nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring, representing an advancement in the synthesis of aliphatic trifluoromethyl ethers. This highlights the role of 1-(3-Bromoprop-1-yn-1-yl)-3-(trifluoromethoxy)benzene and its derivatives in developing new methodologies for introducing trifluoromethoxy groups into organic molecules (Marrec et al., 2010).

Optoelectronic Materials

The study on 1,3,5-Tri(anthracen-10-yl)-benzene-centered starburst oligofluorenes by Qi et al. (2016) suggests the potential of such compounds in optoelectronic applications. These compounds exhibit strong absorption in UV-vis and strong blue electrogenerated chemiluminescence, indicating their utility in developing new optoelectronic devices (Qi et al., 2016).

properties

IUPAC Name

1-(3-bromoprop-1-ynyl)-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3O/c11-6-2-4-8-3-1-5-9(7-8)15-10(12,13)14/h1,3,5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZISWJZZKGUCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C#CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2060049-81-0
Record name 1-(3-bromoprop-1-yn-1-yl)-3-(trifluoromethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.